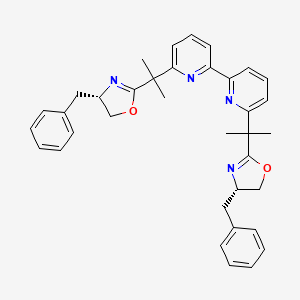
6,6'-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a bipyridine core with two oxazoline rings attached, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazoline Rings: This step involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.
Attachment to the Bipyridine Core: The oxazoline rings are then attached to the bipyridine core through a series of coupling reactions, often using reagents like palladium catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline rings or bipyridine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the compound.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biological Studies: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Wirkmechanismus
The mechanism by which 6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds also feature a pyridine core with additional functional groups, making them useful in coordination chemistry.
Coumarin Derivatives: While structurally different, coumarin derivatives share some similar applications in biological and medicinal chemistry.
Uniqueness
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to its specific combination of oxazoline rings and bipyridine core, which provides distinct coordination properties and reactivity. This uniqueness makes it particularly valuable in the design of specialized metal complexes for various applications.
Eigenschaften
Molekularformel |
C36H38N4O2 |
|---|---|
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[2-[6-[6-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C36H38N4O2/c1-35(2,33-37-27(23-41-33)21-25-13-7-5-8-14-25)31-19-11-17-29(39-31)30-18-12-20-32(40-30)36(3,4)34-38-28(24-42-34)22-26-15-9-6-10-16-26/h5-20,27-28H,21-24H2,1-4H3/t27-,28-/m0/s1 |
InChI-Schlüssel |
LTILSACXDMXEPM-NSOVKSMOSA-N |
Isomerische SMILES |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C3=N[C@H](CO3)CC4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6 |
Kanonische SMILES |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



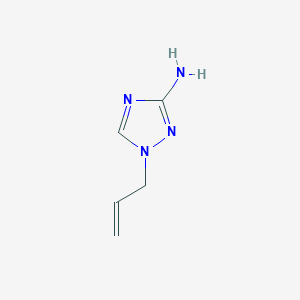

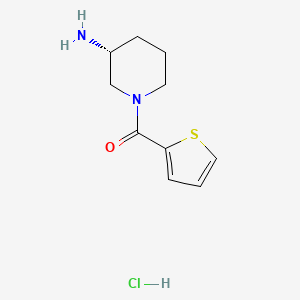
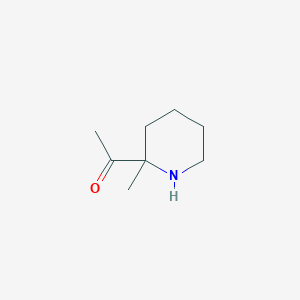
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
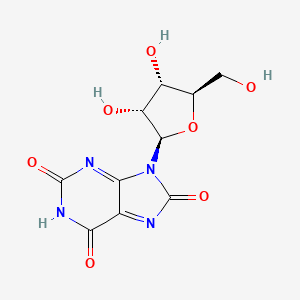
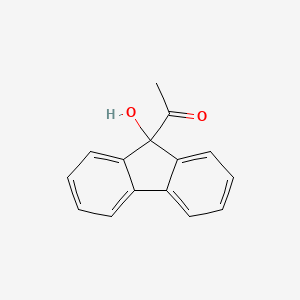

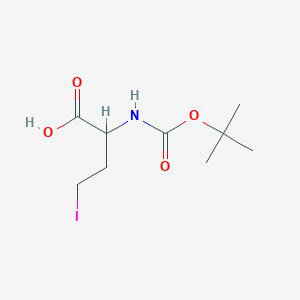
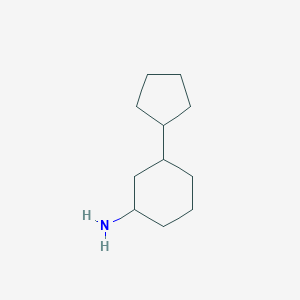
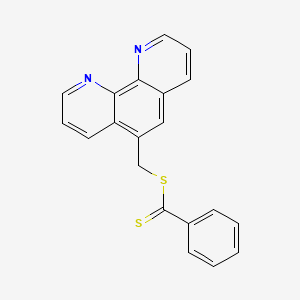
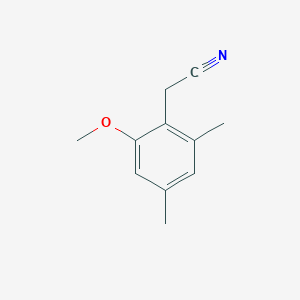
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
